
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family.
Métodos De Preparación
The synthesis of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Mecanismo De Acción
The mechanism of action of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
9,10-Anthracenedione: A simpler anthraquinone with diverse applications in dye production.
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Another derivative with potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Propiedades
Número CAS |
89701-82-6 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
1,3,4,5-tetramethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O6/c1-9-17(23-3)13-14(19(25-5)18(9)24-4)16(21)12-10(15(13)20)7-6-8-11(12)22-2/h6-8H,1-5H3 |
Clave InChI |
PLYXMDNSZXQBKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



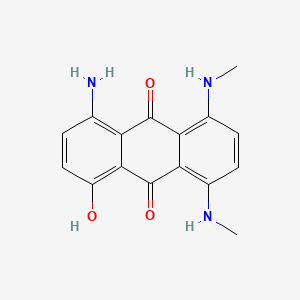
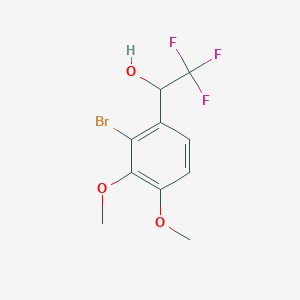
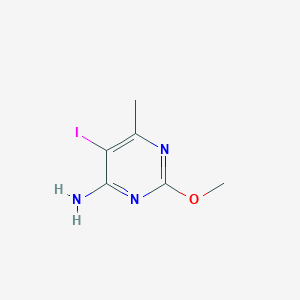
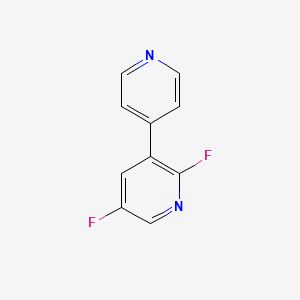
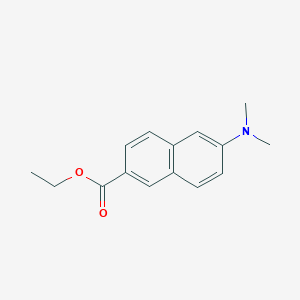
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
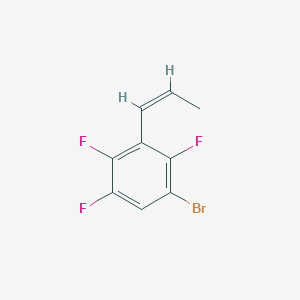
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
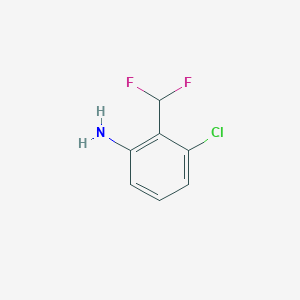
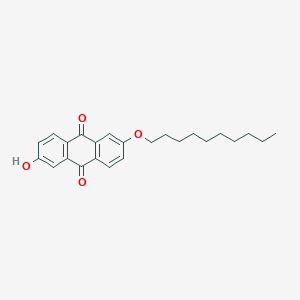


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
